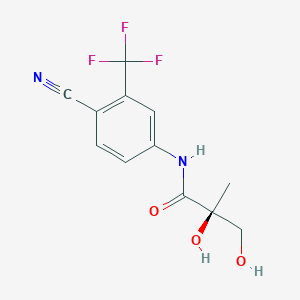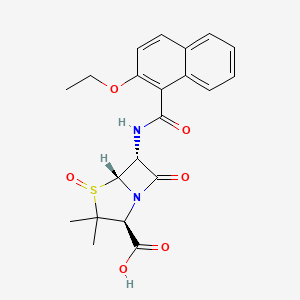
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms, a sulfonyl group, and a pentadecafluoroheptyl chain, making it highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt involves multiple steps. The initial step typically includes the chlorination of benzoic acid to introduce the tetrachloro groups. This is followed by the introduction of the sulfonyl group through a sulfonation reaction. The final step involves the coupling of the pentadecafluoroheptyl chain and the formation of the monopotassium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce less chlorinated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The presence of multiple chlorine atoms and the sulfonyl group allows it to participate in a wide range of chemical reactions, influencing its reactivity and interactions with other molecules. The pentadecafluoroheptyl chain contributes to its hydrophobic properties, affecting its solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((tridecafluorohexyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
- Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
Uniqueness
The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((pentadecafluoroheptyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt lies in its specific combination of functional groups and the length of the fluorinated chain. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
68541-01-5 |
|---|---|
Formule moléculaire |
C21H5Cl4F15KNO6S |
Poids moléculaire |
865.2 g/mol |
Nom IUPAC |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C21H6Cl4F15NO6S.K/c22-9-7(8(14(43)44)10(23)12(25)11(9)24)13(42)41-5-2-1-3-6(4-5)47-48(45,46)21(39,40)19(34,35)17(30,31)15(26,27)16(28,29)18(32,33)20(36,37)38;/h1-4H,(H,41,42)(H,43,44);/q;+1/p-1 |
Clé InChI |
NIQGEMTXVGOSBT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)



![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)




![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
